4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chlorophenylamine followed by a coupling reaction with a benzoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-[(4-Methylphenyl)sulfonyl]benzoic acid: Features a methyl group instead of chlorine.
4-[(4-Nitrophenyl)sulfonyl]benzoic acid: Contains a nitro group in place of chlorine.
Uniqueness
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBNPFJNMXCCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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